![molecular formula C17H15F6N3O2 B597023 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione CAS No. 1356935-80-2](/img/structure/B597023.png)
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, also known as 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C17H15F6N3O2 and its molecular weight is 407.316. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
Studies on related compounds, such as squaric acid derivatives and cyclobutene diones, reveal their ability to form supramolecular assemblies through hydrogen bonding, π–π stacking, and anion–π interactions. These interactions facilitate the formation of complex crystal structures, which have implications for the development of new materials with specific properties. For instance, the synthesis and solid-state structures of squaric acid derivatives highlight the critical role of these non-covalent interactions in determining molecular arrangement and stability in the solid state (Prohens et al., 2017).
Synthetic Applications
The reactivity of cyclobutene dione analogs, including those with trifluoromethyl groups, underlines their utility in synthesizing novel organic compounds. Research on the cyclization of heterocyclic analogs of bis(indol-1-yl)maleimide demonstrates the impact of substituent modification on intramolecular cyclization, offering pathways to new cyclic compounds (Bykov & Preobrazhenskaya, 2008). Additionally, the synthesis of multifunctional cyclobutenes with trifluoromethyl groups showcases the production of compounds with potential applications in medicinal chemistry and materials science (Mosslemin et al., 2004).
Materials Science Applications
The development of novel materials, especially for electronic and photonic applications, benefits from the unique properties of cyclobutene dione derivatives. For example, conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione backbones demonstrate high electron mobility and conductivity, making them suitable for use as electron transport layers in polymer solar cells (Hu et al., 2015). Similarly, iridium complexes with ancillary ligands derived from cyclobutene dione analogs exhibit promising photophysical properties for organic light-emitting devices, showcasing the potential of these compounds in the development of efficient and stable emissive materials (Liu et al., 2018).
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl groups could enhance the compound’s binding affinity to its targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
Given the lack of specific information, it is difficult to predict the potential therapeutic or adverse effects of this compound .
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHNGHXJQANLX-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione |
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